molecular formula C17H18N4O3 B7715681 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid

4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid

Cat. No. B7715681
M. Wt: 326.35 g/mol
InChI Key: MHDWJKKRWBTIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid, also known as EMAQ, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various biochemical and physiological studies. This compound has been synthesized using different methods and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid is not fully understood. However, it has been suggested that 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid exerts its effects by modulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been shown to induce apoptosis by activating caspases and by inhibiting the anti-apoptotic protein Bcl-2. 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In animal models of neurodegenerative diseases, 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and by reducing oxidative stress. In the immune system, 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been shown to modulate the activity of various immune cells, including T cells, B cells, and macrophages.

Advantages and Limitations for Lab Experiments

4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. It has also been shown to have low toxicity and to be well-tolerated in animal models. However, there are some limitations to using 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its effects may vary depending on the cell type and the experimental conditions used.

Future Directions

There are several future directions for research on 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid. One direction is to further investigate its mechanism of action and its effects on different signaling pathways. Another direction is to study its effects in different animal models of diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. Additionally, it would be interesting to study the pharmacokinetics and pharmacodynamics of 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid in humans, as well as its potential therapeutic applications. Overall, 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of new therapies for various diseases.

Synthesis Methods

4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid can be synthesized using different methods. One of the most common methods is the condensation reaction between 1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid and N-(tert-butoxycarbonyl)-L-aspartic acid β-ethyl ester. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using trifluoroacetic acid (TFA), which leads to the formation of 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid.

Scientific Research Applications

4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been extensively used in scientific research due to its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. In immunology, 4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid has been shown to modulate the immune response and to have anti-inflammatory effects.

properties

IUPAC Name

4-[(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-3-21-17-12(9-11-6-4-5-10(2)15(11)19-17)16(20-21)18-13(22)7-8-14(23)24/h4-6,9H,3,7-8H2,1-2H3,(H,23,24)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDWJKKRWBTIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid

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